
7-Methyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with malononitrile in the presence of a base, followed by cyclization to form the naphthyridine core. Another method includes the condensation of 2-aminopyridine with acetaldehyde, followed by cyclization and methylation at the seventh position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of substituted naphthyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
7-Methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA synthesis and repair processes, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
1,6-Naphthyridine: The parent compound, known for its diverse biological activities.
1,8-Naphthyridine: Another isomer with similar structural features but different biological properties.
Quinolines: Compounds with a similar fused-ring system but with different nitrogen atom arrangements.
Uniqueness: 7-Methyl-1,
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-6H,1H3 |
Clave InChI |
ZCFCCKICMGRIDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=N2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




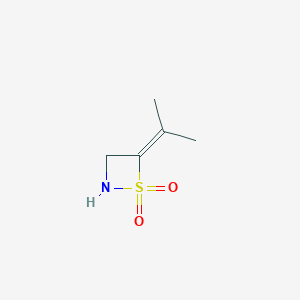



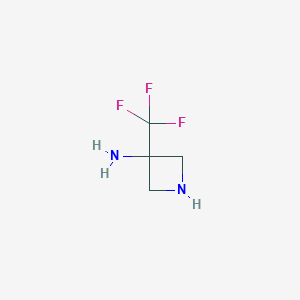

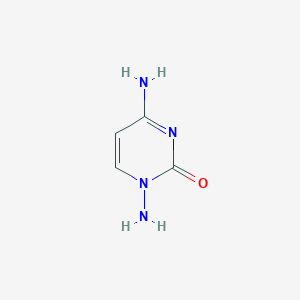
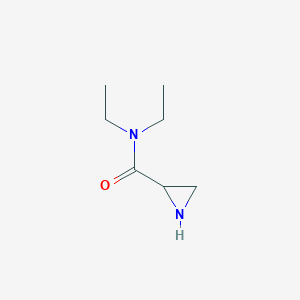
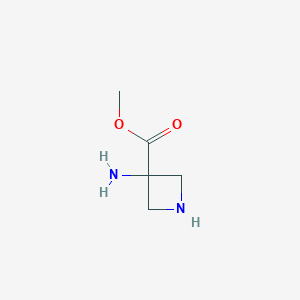
![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)


